molecular formula C19H30BNO5 B2669407 N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2490665-99-9

N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2669407
CAS No.: 2490665-99-9
M. Wt: 363.26
InChI Key: HFEIKKCFPHWDFJ-UHFFFAOYSA-N
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Description

“N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a biochemical used for proteomics research . It’s a compound with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a propyl chain with a methoxyethoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure can be determined using techniques such as NMR, IR, MS, and single crystal X-ray diffraction .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 363.26 . It’s available in both liquid and solid forms . More specific physical and chemical properties like melting point, boiling point, solubility, etc., might be available in specialized chemical databases.

Scientific Research Applications

Synthesis and Chemical Properties

Research in this area focuses on the synthesis of various benzamide derivatives, exploring their chemical properties and potential for further chemical reactions. For example, studies have involved the synthesis of compounds for improved systemic exposure or as precursors for further chemical modifications. This includes work on compounds with specific substituents aimed at enhancing their biological or chemical activity (Owton et al., 1995; Ikemoto et al., 2005).

Biological Activity and Pharmacological Applications

Numerous studies have evaluated the biological activities of benzamide derivatives, including their potential as anti-inflammatory, analgesic, and antipsychotic agents. These compounds are often screened for their inhibitory effects on specific biological pathways or for their binding affinity to certain receptors in the brain, which could lead to the development of new drugs for treating various conditions (Abu‐Hashem et al., 2020; Iwanami et al., 1981).

Drug Development and Therapeutic Potential

Some benzamides have been explored for their therapeutic potential, including as gastrokinetic agents, antihyperglycemic agents, and in the development of imaging agents for diagnosing diseases like Alzheimer's. These compounds' effects on various bodily functions, including their ability to interact with receptors or inhibit specific enzymes, highlight their potential in drug development (Kato et al., 1992; Kepe et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

Properties

IUPAC Name

N-[3-(2-methoxyethoxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO5/c1-18(2)19(3,4)26-20(25-18)16-9-7-15(8-10-16)17(22)21-11-6-12-24-14-13-23-5/h7-10H,6,11-14H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEIKKCFPHWDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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